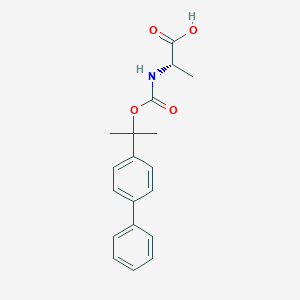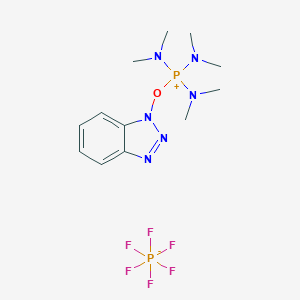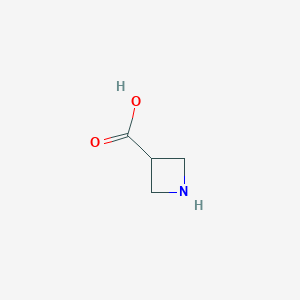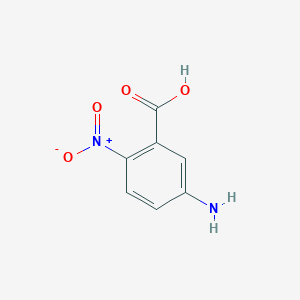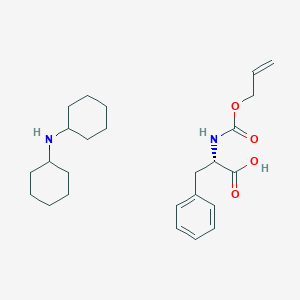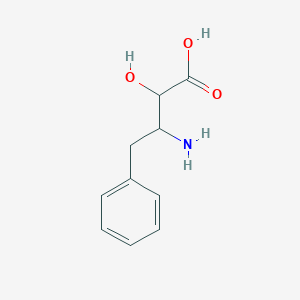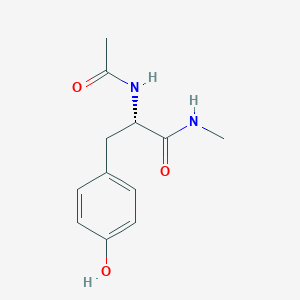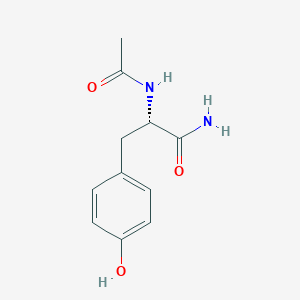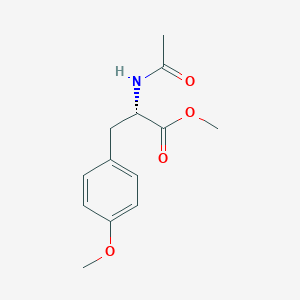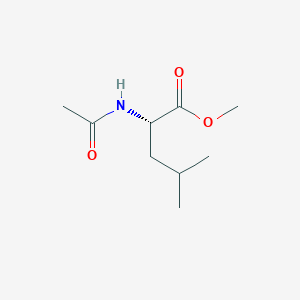
N-アセチル-L-ロイシンメチルエステル
概要
説明
Methyl N-acetyl-L-leucinate is a derivative of the amino acid leucine, where the amino group is acetylated and the carboxyl group is esterified with methanol. This compound is of interest due to its potential pharmacological properties and its role in various biochemical processes.
科学的研究の応用
Methyl N-acetyl-L-leucinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as cerebellar ataxia and Niemann-Pick disease
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Methyl N-acetyl-L-leucinate can be synthesized through the acetylation of L-leucine followed by esterification. The process typically involves the following steps:
Acetylation: L-leucine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-leucine.
Esterification: The N-acetyl-L-leucine is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield Methyl N-acetyl-L-leucinate.
Industrial Production Methods: Industrial production of Methyl N-acetyl-L-leucinate follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions: Methyl N-acetyl-L-leucinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield N-acetyl-L-leucine and methanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Hydrolysis: N-acetyl-L-leucine and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various N-acyl derivatives.
作用機序
The mechanism of action of Methyl N-acetyl-L-leucinate involves its uptake into cells via specific transporters. Once inside the cell, it can enter metabolic pathways and exert its effects through its metabolic products. The compound is known to interact with monocarboxylate transporters (MCT1) and organic anion transporters (OAT1 and OAT3), facilitating its distribution and uptake . It also influences signaling pathways such as mTOR, which are crucial for cellular growth and metabolism .
類似化合物との比較
N-acetyl-L-leucine: Similar structure but lacks the methyl ester group.
N-acetyl-D-leucine: Enantiomer of N-acetyl-L-leucine with different pharmacokinetic properties.
Methyl N-acetyl-D-leucinate: Enantiomer of Methyl N-acetyl-L-leucinate
Uniqueness: Methyl N-acetyl-L-leucinate is unique due to its specific esterification, which can influence its pharmacokinetic properties and cellular uptake. The presence of the methyl ester group can enhance its solubility and stability compared to its non-esterified counterparts .
特性
IUPAC Name |
methyl (2S)-2-acetamido-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGAKARAJMXVOZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426213 | |
| Record name | Methyl N-acetyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1492-11-1 | |
| Record name | Methyl N-acetyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl N-acetyl-L-leucinate (Ac-Leu-OMe) significant in studying alkaline mesentericopeptidase?
A1: Ac-Leu-OMe serves as a valuable tool for understanding the primary specificity of alkaline mesentericopeptidase. [, ] This enzyme efficiently hydrolyzes the ester bond in Ac-Leu-OMe, a characteristic shared with substrates containing aromatic amino acid residues. [] This efficient hydrolysis distinguishes alkaline mesentericopeptidase from other chymotrypsin-like alkaline proteases, suggesting a unique substrate-binding site. [, ]
Q2: What insights do the kinetic studies of Ac-Leu-OMe hydrolysis by alkaline mesentericopeptidase provide?
A2: Kinetic studies, particularly the kcat/Km ratio, highlight the enzyme's preference for hydrolyzing bonds adjacent to aromatic and bulky aliphatic amino acid residues. [, ] While Ac-Leu-OMe contains leucine, a bulky aliphatic amino acid, its hydrolysis efficiency by alkaline mesentericopeptidase is comparable to substrates with aromatic residues. [] This observation suggests that the enzyme's substrate-binding site might accommodate and efficiently interact with both bulky aliphatic and aromatic side chains, a feature that warrants further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


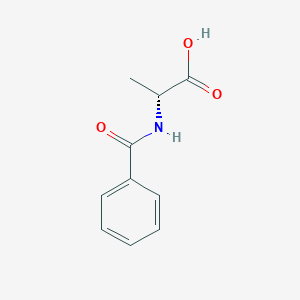
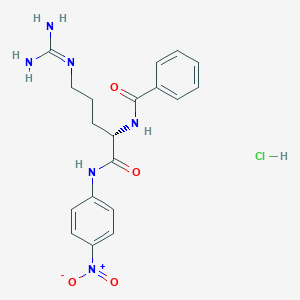
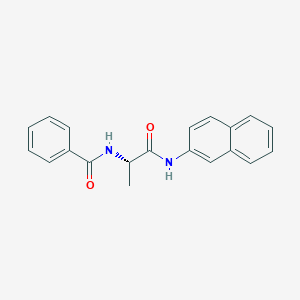
![N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid](/img/structure/B556320.png)
